molecular formula C11H6F3NO3 B2412470 2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 1008773-84-9

2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No. B2412470
CAS RN: 1008773-84-9
M. Wt: 257.168
InChI Key: DWHJIOFPKZJCGU-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylboronic acid, which is a valuable building block in organic synthesis . It contains a trifluoromethyl group, which is often used in medicinal chemistry due to its ability to modulate the physical-chemical properties of molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, phenylboronic acids are often used in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives .


Chemical Reactions Analysis

Phenylboronic acids, such as this compound, can be used in various reactions. For example, they can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Catalytic Applications

    2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been found effective as a catalyst for dehydrative amidation between carboxylic acids and amines. This process is crucial in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

  • Synthesis of Macrolides

    Oxazoles, similar to the compound , are used as activated carboxylic acids for the synthesis of macrolides, which are important in pharmaceutical applications (Wasserman, Gambale, & Pulwer, 1981).

Organic Chemistry and Compound Synthesis

  • Synthesis of Triazole Derivatives

    Research indicates the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for various drugs. This involves using phenyl acetylene and other reactants in a specific process (Liu et al., 2015).

  • Synthesis of Amino Acids

    5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles have been utilized in the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, demonstrating its importance in creating synthetic amino acid equivalents (Burger et al., 2006).

Pharmaceutical and Biological Applications

  • Antimicrobial Agents

    A study on 1,4-disubstituted 1,2,3-triazole derivatives, derived from a similar compound, showed moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

  • Cytotoxic Activity

    Organotin complexes of 2-phenyl-1,2, 3-triazole-4-carboxylic acid have been synthesized and demonstrated good in vitro cytotoxic activity against various human tumor cell lines (Tian, Kong, & Zhang, 2015).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHJIOFPKZJCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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